REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][C:4]1[C:5]([OH:14])=[N:6][C:7]([CH3:13])=[C:8]([N+:10]([O-:12])=[O:11])[CH:9]=1.[F-].[Cs+].FS([C:21]([F:30])([F:29])C(O[Si](C)(C)C)=O)(=O)=O>>[F:29][CH:21]([F:30])[O:14][C:5]1[C:4]([CH3:3])=[CH:9][C:8]([N+:10]([O-:12])=[O:11])=[C:7]([CH3:13])[N:6]=1 |f:0.1,3.4|
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Name
|
|
Quantity
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6.63 g
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Type
|
reactant
|
Smiles
|
[H-].[Na+]
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Name
|
hexanes
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Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
27.9 g
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Type
|
reactant
|
Smiles
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CC=1C(=NC(=C(C1)[N+](=O)[O-])C)O
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Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
|
Quantity
|
36 mL
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Type
|
reactant
|
Smiles
|
FS(=O)(=O)C(C(=O)O[Si](C)(C)C)(F)F
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Name
|
|
Quantity
|
6.5 mL
|
Type
|
reactant
|
Smiles
|
FS(=O)(=O)C(C(=O)O[Si](C)(C)C)(F)F
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Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
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Type
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CUSTOM
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Details
|
After stirring for 15 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
to remove the mineral oil
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Type
|
CUSTOM
|
Details
|
was then suspended in dry acetonitrile (1500 mL) at room temperature
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Type
|
CUSTOM
|
Details
|
to give a yellow suspension
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Type
|
ADDITION
|
Details
|
During the addition there
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Type
|
ADDITION
|
Details
|
During the addition there
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Type
|
CUSTOM
|
Details
|
rose from 23° C. to 30° C.
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Type
|
WAIT
|
Details
|
After an additional 15 min
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Duration
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15 min
|
Type
|
CUSTOM
|
Details
|
consumption of starting material
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the addition of water (20 mL) dropwise at such a rate that the bubbling
|
Type
|
CUSTOM
|
Details
|
After bubbling
|
Type
|
ADDITION
|
Details
|
additional water (200 mL) was added
|
Type
|
CUSTOM
|
Details
|
Most of the solvent was removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
the aqueous residue was extracted with ethyl acetate (3×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to a brown syrup which
|
Type
|
DISSOLUTION
|
Details
|
This residue was dissolved in ethanol (400 mL)
|
Type
|
ADDITION
|
Details
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was added
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite and sand
|
Type
|
CUSTOM
|
Details
|
The filtrate was collected
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methylene chloride
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC1=NC(=C(C=C1C)[N+](=O)[O-])C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.4 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |